Antiapoptotic Potency in Thymocytes: Head-to-Head Comparison with Pifithrin-α (Compound 1)
The target compound (designated as Compound 19) demonstrated a 3.2-fold improvement in anti-apoptotic potency against the well-characterized p53 inhibitor pifithrin-alpha (PFT-alpha, compound 1) in a dexamethasone-induced apoptosis model. This gain-of-function is directly attributed to the introduction of the pyrrolidin-1-ylsulfonyl substituent on the phenyl ring [1].
| Evidence Dimension | Cytoprotective potency (EC50) against dexamethasone-induced apoptosis in mouse thymocytes |
|---|---|
| Target Compound Data | EC50 = 1.31 µM |
| Comparator Or Baseline | Pifithrin-alpha (Compound 1): EC50 = 4.16 µM |
| Quantified Difference | 3.2-fold lower EC50 (higher potency) |
| Conditions | Mouse thymocyte apoptosis assay; induction by dexamethasone; compound protection measured via cell viability. |
Why This Matters
This direct comparison validates that the pyrrolidin-1-ylsulfonyl modification is essential for the enhanced potency, making CAS 1020971-26-9 the required selection over the unsubstituted parent compound for apoptosis research.
- [1] Barchéchath, S. D., Tawatao, R. I., Corr, M., Carson, D. A., & Cottam, H. B. (2005). Inhibitors of apoptosis in lymphocytes: synthesis and biological evaluation of compounds related to pifithrin-alpha. Journal of Medicinal Chemistry, 48(20), 6409–6422. View Source
